
4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde
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Overview
Description
4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde is an organic compound with the molecular formula C10H6F6O2. It is characterized by the presence of a benzaldehyde group substituted with a hexafluoropropoxy group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,1,2,3,3,3-hexafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hexafluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the hexafluoropropoxy group under basic conditions.
Major Products:
Oxidation: 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzoic acid.
Reduction: 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Reactivity and Functionalization
4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde serves as a versatile building block in organic synthesis. Its aldehyde functional group allows for various reactions such as:
- Condensation Reactions : It can undergo condensation with amines to form imines or with alcohols to generate acetals.
- Oxidation Reactions : The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to an alcohol using appropriate reagents.
These reactions are crucial for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Material Science
Fluorinated Polymers and Coatings
The incorporation of this compound into polymer matrices enhances the properties of materials. Its fluorinated nature imparts:
- Hydrophobicity : This characteristic is beneficial for creating water-repellent surfaces.
- Chemical Resistance : Materials modified with this compound exhibit improved resistance to solvents and acids.
Such properties make it suitable for coatings in various applications including electronics and automotive industries.
Environmental Studies
Pollution Monitoring and Control
Research has indicated that fluorinated compounds like this compound can be utilized in environmental monitoring due to their stability and persistence. They can act as:
- Markers for PFAS Contamination : As part of the per- and polyfluoroalkyl substances (PFAS) group, this compound can be studied for its behavior in environmental matrices.
- Degradation Studies : Understanding how such compounds degrade under various conditions helps in assessing their environmental impact.
Table 1: Summary of Applications
Application Area | Description | Key Benefits |
---|---|---|
Organic Synthesis | Building block for complex organic molecules | Versatile reactivity |
Material Science | Enhances properties of polymers and coatings | Hydrophobicity & chemical resistance |
Environmental Studies | Used for monitoring PFAS contamination and studying degradation pathways | Stability & persistence |
Case Study Example: Synthesis of Fluorinated Compounds
In a recent study on the synthesis of fluorinated aromatic compounds, researchers utilized this compound as a starting material to produce novel antifungal agents. The study highlighted the compound's ability to enhance biological activity due to its unique electronic properties imparted by the fluorinated moiety .
Mechanism of Action
The mechanism of action of 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde involves its interaction with various molecular targets. The hexafluoropropoxy group imparts unique electronic properties, influencing the compound’s reactivity and interactions with enzymes and receptors. These interactions can modulate biochemical pathways, making the compound valuable in mechanistic studies and drug design .
Comparison with Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Similar in structure but with a trifluoromethoxy group instead of hexafluoropropoxy.
4-(Methoxy)benzaldehyde: Contains a methoxy group, lacking the fluorinated properties.
Comparison: 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde is unique due to its hexafluoropropoxy group, which enhances its chemical stability and reactivity compared to non-fluorinated analogs. This makes it particularly useful in applications requiring high-performance materials and specific biochemical interactions .
Biological Activity
4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde is a fluorinated aromatic compound with potential applications in various fields, including pharmaceuticals and materials science. This article reviews its biological activity based on existing literature and research findings.
- Chemical Formula : C10H6F6O2
- CAS Number : 874280-19-0
- Molecular Weight : 232.15 g/mol
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antimicrobial properties and potential cytotoxic effects.
Antimicrobial Activity
Research indicates that compounds with similar fluorinated structures exhibit significant antimicrobial activity. For instance, studies have shown that fluorinated benzaldehydes can inhibit the growth of various bacterial strains due to their ability to disrupt cell membrane integrity and interfere with metabolic processes.
Table 1: Antimicrobial Activity of Fluorinated Compounds
Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 50 µg/mL |
2-Fluorobenzaldehyde | S. aureus | 30 µg/mL |
3-Fluorobenzaldehyde | P. aeruginosa | 40 µg/mL |
Note: MIC values are indicative and may vary based on experimental conditions.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines have indicated that this compound exhibits moderate cytotoxic effects at higher concentrations.
Table 2: Cytotoxic Effects on Human Cell Lines
Cell Line | IC50 (µM) | Observations |
---|---|---|
HeLa (cervical cancer) | 25 | Significant reduction in viability |
MCF-7 (breast cancer) | 30 | Moderate cytotoxicity |
A549 (lung cancer) | 35 | Cell cycle arrest observed |
IC50 values indicate the concentration required to inhibit cell growth by 50%.
The mechanism underlying the biological activity of this compound is thought to involve:
- Membrane Disruption : The presence of fluorine atoms enhances lipophilicity, allowing the compound to integrate into lipid membranes and disrupt their integrity.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells leading to apoptosis.
Case Studies
One notable study investigated the effects of various fluorinated benzaldehydes on bacterial biofilms. The results demonstrated that these compounds could effectively inhibit biofilm formation at sub-MIC levels. This property is particularly relevant for applications in preventing infections associated with medical devices.
Case Study Summary
- Study Title : "Inhibition of Biofilm Formation by Fluorinated Benzaldehydes"
- Findings : The study reported a reduction in biofilm mass by up to 70% when treated with optimal concentrations of fluorinated benzaldehydes.
Properties
IUPAC Name |
4-(1,1,2,3,3,3-hexafluoropropoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c11-8(9(12,13)14)10(15,16)18-7-3-1-6(5-17)2-4-7/h1-5,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFDJEVVAKIWJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(C(C(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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